![molecular formula C19H14F6N2O2 B2780859 4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008411-48-0](/img/structure/B2780859.png)

4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

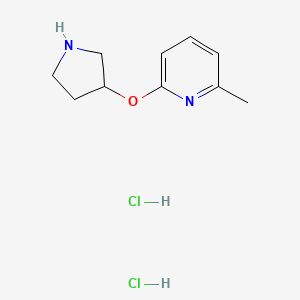

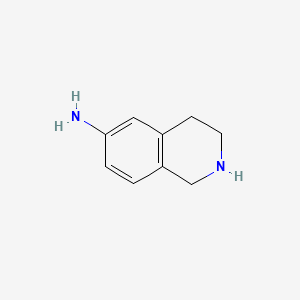

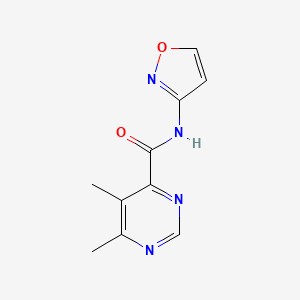

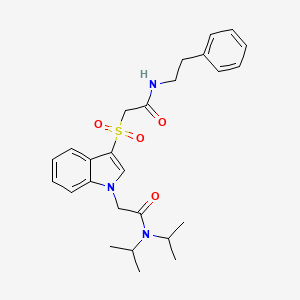

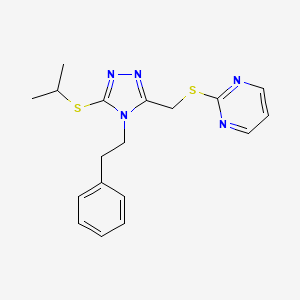

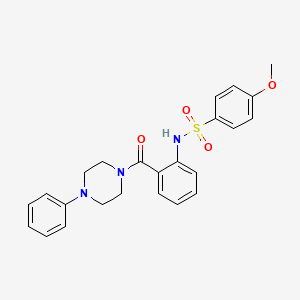

The compound “4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound. The presence of the 3,5-bis(trifluoromethyl)benzoyl group suggests that the compound may have interesting chemical properties due to the presence of the strongly electronegative trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The quinoxalinone group is a bicyclic structure with a nitrogen atom in each ring, and the 3,5-bis(trifluoromethyl)benzoyl group would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl groups in this compound could influence its polarity, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Research has shown interest in quinoxaline derivatives for their roles in catalysis and synthesis of pharmaceutical compounds. For instance, a study by Imamoto et al. (2012) highlights the use of phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their practical utility in preparing chiral pharmaceutical ingredients (Imamoto, T., Tamura, K., Zhang, Z., Horiuchi, Y., Sugiya, M., Yoshida, K., Yanagisawa, A., & Gridnev, I., 2012). This application underscores the potential of quinoxaline derivatives in facilitating enantioselective synthesis, crucial for drug development.

Material Science and Photovoltaics

In the domain of material science, particularly in the development of electrochromic devices and organic photovoltaics, quinoxaline derivatives have been identified as promising materials. A study conducted by Wang et al. (2016) developed a neutral black polymer from monomers including quinoxaline derivatives, demonstrating significant electrochromic properties suitable for device fabrication (Wang, C., Wang, M., Zhang, Y., Zhao, J., & Fu, C., 2016). Additionally, Ouyang et al. (2015) synthesized new quinoxaline-based conjugated polymers, exploring their efficacy in improving photovoltaic performance through conjugation length and steric hindrance adjustments (Ouyang, D., Xiao, M., Zhu, D., Zhu, W., Du, Z., Wang, N., Zhou, Y., Bao, X., & Yang, R., 2015). These studies highlight the versatility of quinoxaline derivatives in enhancing the efficiency and functionality of photovoltaic cells and electrochromic devices.

Drug Synthesis and Antibacterial Properties

Quinoxaline derivatives also exhibit potential in the synthesis of drugs and compounds with antibacterial properties. For example, Glushkov et al. (2005) synthesized new derivatives of 1,4-di-N-oxides of quinoxaline, showing high antibacterial activity, which opens avenues for developing new antibacterial drugs (Glushkov, R. G., Vozyakova, T. I., Adamskaya, E., Aleinikova, S. A., Radkevich, T. P., Shepilova, L. D., Padeĭskaya, E. N., & Gus’kova, T. A., 2005). This research underscores the potential of quinoxaline derivatives in contributing to the pharmaceutical industry, particularly in the development of antibacterial agents.

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F6N2O2/c1-2-14-16(28)26-13-5-3-4-6-15(13)27(14)17(29)10-7-11(18(20,21)22)9-12(8-10)19(23,24)25/h3-9,14H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGGJZAEJRLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)

![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)

![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)

![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)